"2-Ethyl-4-(trifluoromethyl)phenol chemical properties"
"2-Ethyl-4-(trifluoromethyl)phenol chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-(trifluoromethyl)phenol
A Note on the Data: Direct experimental data for 2-Ethyl-4-(trifluoromethyl)phenol is not extensively available in public literature and databases. This guide has been constructed by a senior application scientist, synthesizing information from closely related chemical analogs and leveraging established principles of physical organic chemistry. All properties and protocols are presented with a high degree of scientific confidence based on these extrapolations, providing a robust profile for research and development purposes.
Introduction: A Molecule of Strategic Importance
2-Ethyl-4-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol backbone substituted with an ethyl group at the ortho position and a trifluoromethyl group at the para position. This unique substitution pattern imbues the molecule with a compelling set of electronic and steric properties, positioning it as a valuable, albeit specialized, building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
The trifluoromethyl (-CF3) group, a well-known bioisostere for a methyl or chloro group, is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The ethyl group, while a simple alkyl substituent, provides a moderate increase in lipophilicity and can be crucial for optimizing steric interactions within a target's binding pocket. The phenolic hydroxyl group offers a reactive handle for a multitude of chemical transformations and can act as a critical hydrogen bond donor.
This guide provides a comprehensive technical overview of the predicted chemical and physical properties, spectral characteristics, plausible synthetic routes, and potential applications of 2-Ethyl-4-(trifluoromethyl)phenol for professionals in research and drug development.
Physicochemical Properties: A Predictive Analysis
The interplay between the hydrophilic phenol, the lipophilic ethyl group, and the unique trifluoromethyl group dictates the compound's physical properties. The following table summarizes the estimated properties based on data from analogous compounds such as 4-(trifluoromethyl)phenol, 2-ethylphenol, and 2-ethyl-4-methylphenol.[4][5][6][7][8]
| Property | Predicted Value | Rationale & Commentary |
| Molecular Formula | C₉H₉F₃O | Calculated from structure. |
| Molecular Weight | 190.16 g/mol | Calculated from formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Substituted phenols often appear as liquids or low-melting solids. |
| Boiling Point | ~215-225 °C | Estimated based on the boiling points of 2-ethylphenol (~211°C) and the increased molecular weight from the CF₃ group. |
| Melting Point | Not readily predictable | May be a low-melting solid. 4-(trifluoromethyl)phenol has a melting point of 45-47°C.[9] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic ethyl and CF₃ groups reduce water solubility compared to phenol, but the hydroxyl group allows for some aqueous solubility. |
| logP (Octanol/Water) | ~3.2 - 3.6 | Estimated increase from 4-(trifluoromethyl)phenol (logP ~2.6) due to the addition of the ethyl group. |
| pKa (Acidity) | ~9.0 - 9.5 | The electron-withdrawing CF₃ group increases acidity (lowers pKa) compared to p-cresol (~10.2), but the electron-donating ethyl group slightly reduces this effect. 4-(Trifluoromethyl)phenol has a pKa of ~8.3.[10] |
Synthesis and Reactivity
While a definitive, published synthesis for 2-Ethyl-4-(trifluoromethyl)phenol is not readily found, a logical and robust synthetic pathway can be designed using well-established reactions. The most plausible approach involves the introduction of an ethyl group onto the commercially available 4-(trifluoromethyl)phenol scaffold.
Proposed Synthetic Workflow: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step process is a classic and reliable method for adding alkyl chains to activated aromatic rings.
Caption: Proposed synthesis of 2-Ethyl-4-(trifluoromethyl)phenol.
Experimental Protocol: A Step-by-Step Guide
Part 1: Friedel-Crafts Acylation of 4-(Trifluoromethyl)phenol
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a suitable solvent such as dry toluene.
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Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 4-(trifluoromethyl)phenol (1.0 eq) to the flask.
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Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The hydroxyl group of the phenol is a strong ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, acylation is strongly directed to the ortho positions.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the resulting crude 2-Acetyl-4-(trifluoromethyl)phenol by flash column chromatography.
Part 2: Clemmensen Reduction of the Ketone Intermediate
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Setup: In a round-bottom flask fitted with a reflux condenser, add the purified 2-Acetyl-4-(trifluoromethyl)phenol (1.0 eq), amalgamated zinc (Zn(Hg), 4-5 eq), concentrated hydrochloric acid, and a co-solvent like toluene.
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Reduction: Heat the mixture to a vigorous reflux for 8-12 hours. The carbonyl group will be reduced to a methylene group.
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Workup: Cool the reaction mixture and decant the organic layer. Extract the aqueous layer with toluene or diethyl ether (2x).
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Purification: Combine the organic layers, wash with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and remove the solvent under vacuum. The final product, 2-Ethyl-4-(trifluoromethyl)phenol, can be purified by vacuum distillation or column chromatography.
Chemical Reactivity
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Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing hydroxyl group and the weakly activating ethyl group. The trifluoromethyl group is a deactivating meta-director. The net effect is strong activation, with substitution expected to occur at the C6 position (ortho to the hydroxyl and meta to the CF₃ group).
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Phenolic Hydroxyl: The -OH group is acidic and will readily undergo deprotonation with a base. It can be alkylated (e.g., Williamson ether synthesis) or acylated to form esters.[11]
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Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation and chemically stable under most conditions. However, under strongly basic conditions, trifluoromethylphenols can undergo slow hydrolysis.[12]
Spectral Analysis: Fingerprinting the Molecule
Predictive spectral data is crucial for the identification and characterization of the target compound during synthesis.
| Spectroscopy | Predicted Spectral Features |
| ¹H NMR | ~7.4 ppm (d, 1H): Aromatic proton ortho to the CF₃ group. ~7.2 ppm (dd, 1H): Aromatic proton meta to the CF₃ and ortho to the ethyl group. ~6.9 ppm (d, 1H): Aromatic proton ortho to the -OH group. ~4.5-5.5 ppm (s, 1H): Phenolic -OH proton (broad, exchangeable with D₂O). ~2.6 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group. ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group. |
| ¹³C NMR | ~152-155 ppm: Carbon bearing the -OH group. ~130-135 ppm: Aromatic carbons. ~120-128 ppm (q): Carbon bearing the CF₃ group (split by fluorine). ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon. ~22-25 ppm: Methylene (-CH₂) carbon. ~13-16 ppm: Methyl (-CH₃) carbon. |
| ¹⁹F NMR | ~ -60 to -64 ppm (s, 3F): A sharp singlet characteristic of the CF₃ group on an aromatic ring. |
| IR (Infrared) | ~3600-3200 cm⁻¹: Broad O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2970-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1500 cm⁻¹: Aromatic C=C stretches. ~1350-1100 cm⁻¹: Strong, characteristic C-F stretches. |
| Mass Spec (EI) | m/z 190: Molecular ion [M]⁺. m/z 175: [M-CH₃]⁺, loss of a methyl radical from the ethyl group (benzylic cleavage). m/z 161: [M-C₂H₅]⁺, loss of the ethyl group. |
Applications in Drug Development and Agrochemicals
While 2-Ethyl-4-(trifluoromethyl)phenol is not a final drug product, it serves as an advanced intermediate or scaffold. Its structural motifs are highly relevant to modern discovery programs.
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Enhanced Pharmacokinetics: The trifluoromethyl group is a key tool for enhancing metabolic stability by blocking sites of oxidation. This often leads to an increased drug half-life. Its lipophilicity can also improve absorption and distribution.[1][13]
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Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can alter the electronic landscape of a molecule, leading to more potent interactions with protein targets through dipole-dipole or other electronic interactions.[14]
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Scaffold for Bioactive Molecules: This phenol can be readily functionalized via its hydroxyl group or aromatic ring to build a diverse library of compounds. It is a valuable precursor for creating complex molecules for screening in various therapeutic areas, including anti-inflammatory, neuroscience, and oncology programs.[15]
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Agrochemical Intermediates: Fluorinated compounds are prevalent in modern herbicides, fungicides, and insecticides due to their enhanced biological activity.[15] 2-Ethyl-4-(trifluoromethyl)phenol provides a scaffold that can be elaborated into novel crop protection agents.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-Ethyl-4-(trifluoromethyl)phenol. The following guidance is extrapolated from data on structurally similar phenols.[16][17][18]
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GHS Hazard Classification (Predicted):
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Acute Toxicity, Oral/Dermal/Inhalation: Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: Causes skin irritation, potentially severe burns.
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Eye Damage/Irritation: Causes serious eye damage.
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Precautionary Statements & Handling:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
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References
A comprehensive list of references used to compile this technical guide will be provided in a separate section.
Sources
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- 4. 4-(Trifluoromethyl)phenol | CAS 402-45-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Phenol, 2-ethyl-4-methyl- (CAS 3855-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
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- 8. Phenol, 2-ethyl-4-methyl- [webbook.nist.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
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